
1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane is a deuterated organic compound with the molecular formula C₃H₂BrD₇. This compound is a derivative of propane where seven hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. The presence of deuterium atoms makes this compound particularly useful in various scientific research applications, especially in the field of nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane can be synthesized through the bromination of 1,1,2,2,3,3,3-heptadeuteriopropane. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure efficient utilization of bromine and deuterated propane.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution (S_N2): This reaction involves the replacement of the bromine atom with a nucleophile such as hydroxide (OH⁻), cyanide (CN⁻), or thiolate (RS⁻).
Elimination (E2): In the presence of a strong base, this compound can undergo elimination to form deuterated alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium thiolate (NaSR). The reactions are usually carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are used. The reactions are conducted at elevated temperatures to facilitate the elimination process.
Major Products:
Nucleophilic Substitution: The major products are deuterated alcohols, nitriles, and thiols, depending on the nucleophile used.
Elimination: The major product is a deuterated alkene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane has several scientific research applications, including:
NMR Spectroscopy: The deuterium atoms in the compound provide unique spectral properties, making it useful as a reference standard in NMR studies.
Isotope Labeling: The compound is used in metabolic studies to trace the pathways of deuterated molecules in biological systems.
Pharmaceutical Research: It serves as a precursor in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane in chemical reactions involves the formation of a transition state where the bromine atom is replaced or eliminated. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to bromine, leading to the displacement of the bromine atom. In elimination reactions, the base abstracts a proton (or deuteron), resulting in the formation of a double bond and the release of bromide ion.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1,1,2,2,3,3,3-heptafluoropropane: This compound is similar in structure but contains fluorine atoms instead of deuterium.
1-Bromo-3,3,3-trifluoropropane: Another similar compound with fluorine atoms, used in different industrial applications.
Uniqueness: 1-Bromo-1,1,2,2,3,3,3-heptadeuteriopropane is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. The deuterium atoms enhance the compound’s stability and alter its reactivity, making it valuable in specialized research applications.
Eigenschaften
Molekularformel |
C3H7Br |
|---|---|
Molekulargewicht |
130.03 g/mol |
IUPAC-Name |
1-bromo-1,1,2,2,3,3,3-heptadeuteriopropane |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,2D2,3D2 |
InChI-Schlüssel |
CYNYIHKIEHGYOZ-NCKGIQLSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
Kanonische SMILES |
CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


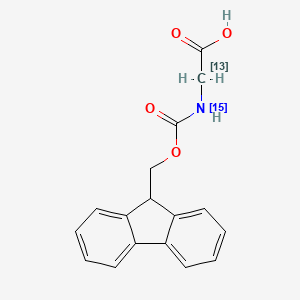


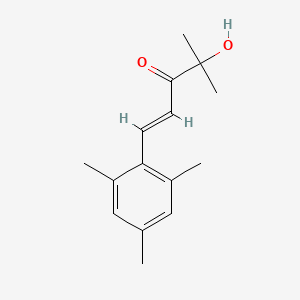

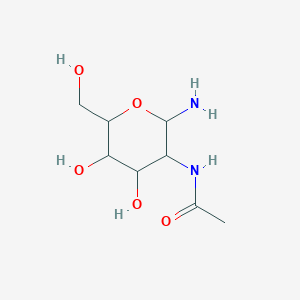
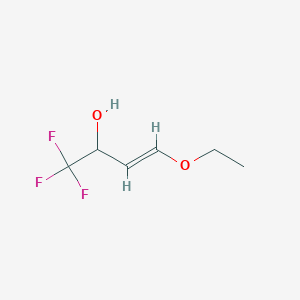


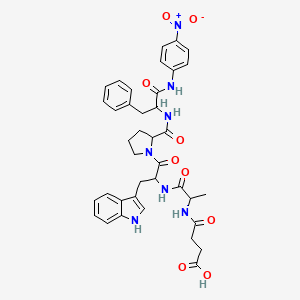
![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)


![(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)
